
5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-amine
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Overview
Description
5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a 2,5-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2,5-dichlorobenzohydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The oxadiazole ring can be involved in redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the oxadiazole ring.
Scientific Research Applications
Anticancer Activity
Research has shown that 1,3,4-oxadiazole derivatives exhibit promising anticancer properties. For instance, compounds similar to 5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-amine have been screened for their ability to inhibit cancer cell proliferation. A study highlighted the synthesis of various substituted oxadiazoles and their testing against different cancer cell lines. Among them, certain derivatives demonstrated significant potency against CNS and renal cancer cell lines .
Enzyme Inhibition
The compound has been investigated as a potential inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in treating neurodegenerative diseases such as Alzheimer's disease. The molecular docking studies indicated that these compounds could effectively block the active sites of these enzymes .
Antimicrobial Properties
Compounds within the oxadiazole class have been noted for their antimicrobial activities. The presence of the dichlorophenyl group enhances the biological interactions leading to improved efficacy against various pathogens.
Anti-inflammatory Effects
Some derivatives have demonstrated anti-inflammatory properties, making them candidates for treating inflammatory diseases. The dual functionality of the oxadiazole ring combined with the amine group contributes to these effects.
Case Study on Anticancer Efficacy
A notable study involved screening a series of 1,3,4-oxadiazoles for anticancer activity against a panel of human cancer cell lines from the National Cancer Institute (NCI). Among the tested compounds, those similar to this compound exhibited significant cytotoxicity with IC50 values indicating effective growth inhibition in sensitive cell lines like SNB-75 and UO-31 .
Enzyme Inhibition Study
In a detailed docking study aimed at understanding the interaction between oxadiazole derivatives and cholinesterases, researchers found that specific substitutions on the phenyl ring significantly influenced binding affinity and enzyme inhibition rates. This insight is critical for designing more potent inhibitors for therapeutic applications in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3,4-oxadiazol-2-amine: Lacks the dichloro substitution, which may affect its reactivity and biological activity.
5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-amine: Has only one chlorine atom, potentially altering its electronic properties and interactions.
5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine: Different substitution pattern, which can influence its chemical behavior and applications.
Uniqueness
The presence of two chlorine atoms on the phenyl ring in 5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-amine imparts unique electronic properties, making it particularly useful in applications requiring specific reactivity or interaction profiles. This substitution pattern can enhance its effectiveness in certain medicinal and material science applications compared to its analogs .
Biological Activity
5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-amine is a compound that belongs to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential as an antioxidant. The findings are supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C8H5Cl2N3O. The oxadiazole ring system contributes to its pharmacological properties by acting as a bioisostere for various functional groups in drug design.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has been evaluated against various cancer cell lines, demonstrating promising results.
Case Study: Anticancer Efficacy
A study assessed the cytotoxic effects of several oxadiazole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against human colon adenocarcinoma (HT-29), human gastric carcinoma (GXF 251), and other cancer cell lines. The IC50 values ranged from 1.14 µM to 9.27 µM across different cell lines (Table 1).
Cell Line | IC50 (µM) |
---|---|
HT-29 | 2.76 |
GXF 251 | 9.27 |
LXFA 629 | 1.14 |
OVXF 899 | 4.50 |
The anticancer activity of this compound is believed to involve the disruption of microtubule dynamics and induction of apoptosis in cancer cells. This mechanism is similar to that observed in other oxadiazole derivatives which inhibit tubulin polymerization and induce mitotic arrest.
Antimicrobial Activity
The antimicrobial properties of oxadiazoles have also been investigated extensively. Studies indicate that compounds bearing the oxadiazole moiety exhibit activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In a comparative study of various oxadiazole derivatives, this compound showed significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 3.58 µM to 8.74 µM against selected microbial strains (Table 2).
Microbial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 4.50 |
Escherichia coli | 6.20 |
Candida albicans | 7.80 |
Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases. The antioxidant capacity of oxadiazole derivatives has been evaluated using various assays.
Findings on Antioxidant Activity
The DPPH radical scavenging assay demonstrated that this compound exhibited moderate antioxidant activity with an IC50 value comparable to ascorbic acid (Table 3).
Compound | IC50 (µM) |
---|---|
Ascorbic Acid | 0.50 |
This compound | 22.3 |
Structure–Activity Relationship (SAR)
The biological activity of oxadiazoles can be significantly influenced by their structural features. Substituents on the phenyl ring can alter the electronic properties and steric hindrance of the molecule.
Key Observations
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups such as chlorine enhances antimicrobial activity.
- Electron-Donating Groups : Conversely, electron-donating groups improve antioxidant potential.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-amine?
- Methodological Answer : The compound can be synthesized via cyclization of thiosemicarbazide derivatives under mild acidic conditions. For example, manganese(II) acetate acts as a weak acid to facilitate cyclization by eliminating H2S, as demonstrated in analogous oxadiazole syntheses . Key steps include refluxing precursors (e.g., substituted carboxylic acid hydrazides with aryl isothiocyanates) in ethanol, followed by purification via recrystallization. Yield optimization requires controlled stoichiometry and reaction time .
Q. How is the compound characterized structurally?
- Methodological Answer : Structural confirmation combines spectroscopic techniques (NMR, IR) and X-ray crystallography. For crystallographic analysis, single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and hydrogen-bonding networks. For example, N–H⋯N hydrogen bonds form R_2$$^2(8) motifs in related oxadiazoles . Crystallographic data (space group, unit cell parameters) are refined using tools like CrysAlis PRO .
Q. What spectroscopic markers distinguish this oxadiazole derivative?
- Methodological Answer : IR spectra show characteristic N–H stretches (~3300 cm−1) and C=N/C–O vibrations (1600–1500 cm−1). 1H NMR reveals aromatic protons (δ 7.2–8.0 ppm) and amine protons (δ 5.5–6.0 ppm). 13C NMR identifies oxadiazole carbons (δ 155–165 ppm) .
Q. What in vitro assays evaluate its biological activity?
- Methodological Answer : Anticancer activity is assessed via MTT assays using cancer cell lines (e.g., HeLa, MCF-7), while antioxidant potential is measured via DPPH radical scavenging. IC50 values are calculated for dose-response relationships, with controls like ascorbic acid for validation .
Q. How stable is the compound under varying storage conditions?
- Methodological Answer : Stability studies use HPLC to monitor degradation under light, humidity, and temperature (e.g., 25°C vs. 40°C). Related oxadiazoles show optimal stability at 2–8°C in inert atmospheres, with degradation products identified via mass spectrometry .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies compare derivatives with electron-withdrawing (e.g., Cl, CF3) vs. electron-donating (e.g., OCH3) groups. For example, 2,5-dichloro substitution enhances anticancer activity due to increased lipophilicity and target binding, as seen in similar triazole derivatives . Computational docking (e.g., AutoDock Vina) predicts interactions with biological targets like kinase domains .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies in IC50 values may arise from assay conditions (e.g., cell line variability, serum concentration). Meta-analyses normalize data using standardized protocols (e.g., NIH/NCATS guidelines). For example, antioxidant activity discrepancies are resolved by controlling for DPPH assay pH and incubation time .
Q. How are intermolecular interactions in the crystal lattice exploited for material design?
- Methodological Answer : Hydrogen-bonding networks (e.g., N–H⋯N, C–H⋯O) and π-π stacking in the crystal structure inform cocrystal engineering. SHELX-refined structures reveal supramolecular motifs (e.g., 3D networks via R_2$$^2(8) dimers), which enhance solubility or stability in drug formulations .
Q. What computational methods predict pharmacokinetic properties?
- Methodological Answer : ADMET predictions use tools like SwissADME or Schrödinger’s QikProp. Parameters include LogP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration. For example, chlorophenyl groups may improve bioavailability but increase hepatotoxicity risk, requiring in vivo validation .
Q. How is regioselectivity achieved in cyclization reactions?
- Methodological Answer : Regioselectivity in oxadiazole formation is controlled by precursor design (e.g., substituent positioning on phenyl rings) and catalyst choice. Manganese(II) acetate favors 1,3,4-oxadiazole over thiadiazole formation by stabilizing intermediate tautomers, as shown in mechanistic studies .
Properties
IUPAC Name |
5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3O/c9-4-1-2-6(10)5(3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDLMNTWTPXEFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NN=C(O2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.